molecular formula C14H21NOS2 B2673636 2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 1705067-89-5

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2673636
CAS No.: 1705067-89-5
M. Wt: 283.45
InChI Key: NFSXVXKIQHDSLB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a synthetic organic compound featuring a 1,4-thiazepane ring system—a seven-membered heterocycle containing both nitrogen and sulfur atoms—substituted with a thiophene group and a 2,2-dimethylpropanoyl (pivaloyl) moiety. This structure places it within a class of nitrogen-sulfur heterocycles that are of significant interest in medicinal chemistry and drug discovery. Related 1,4-thiazepine and thiazinane (the six-membered ring analog) frameworks have been identified in compounds with a range of biological activities, including serving as matrix metalloproteinase (MMP) inhibitors and exhibiting anti-HIV potential . The thiophene ring is a common pharmacophore in bioactive molecules, further underscoring the compound's value as a building block in pharmaceutical research. This compound is intended for research applications such as use as a key intermediate in the synthesis of more complex bioactive molecules, investigation into its potential as a protease or enzyme inhibitor, and exploration of the structure-activity relationships (SAR) of nitrogen-sulfur heterocycles in medicinal chemistry. The exact mechanism of action is dependent on the specific research context, but it may involve interaction with enzymatic targets common to related structures. The product is provided with high purity for research purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2-dimethyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS2/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSXVXKIQHDSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several classes of sulfur- and nitrogen-containing heterocycles. Below is a comparative analysis based on substituent effects, synthetic pathways, and functional properties.

Structural Analogs with Thiophene and Propan-1-one Moieties
Compound Name Key Substituents/Features Synthesis Method Notable Properties
3-Chloro-1-(thiophen-2-yl)propan-1-one Chloro group at C3, thiophene at C1 Friedel-Crafts acylation High reactivity for nucleophilic substitution
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one Phenolic substituents, dihydroxy groups Isolation from natural sources Antioxidant activity, polar solubility
1-(5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)propan-1-one Pyrazole-thiophene hybrid Hydrazine-mediated cyclization Potential bioactivity (antimicrobial)
Target Compound 1,4-Thiazepane ring, 2,2-dimethylpropan-1-one Presumed multi-step synthesis Predicted enhanced steric hindrance, moderate polarity

Key Observations :

  • The 2,2-dimethylpropan-1-one group in the target compound introduces steric hindrance, which may reduce reactivity compared to the chloro-substituted analog .
  • The 1,4-thiazepane ring distinguishes the target compound from simpler thiophene-propanone derivatives, likely influencing its pharmacokinetic properties (e.g., metabolic stability) .

Research Findings and Data Gaps

Experimental Data on Analogous Compounds
Property 3-Chloro-1-(thiophen-2-yl)propan-1-one Pyrazole-Thiophene Hybrid Target Compound (Predicted)
Melting Point 78–80°C 165–167°C ~120–140°C (estimated)
Solubility Soluble in polar aprotic solvents Insoluble in water Moderate in DMSO/CHCl₃
Bioactivity Not reported Antimicrobial Unknown (requires testing)
Theoretical Predictions
  • Steric Effects : The 2,2-dimethyl group may hinder interactions with flat binding pockets, contrasting with the planar pyrazole-thiophene hybrid .
  • Electron Density : The thiazepane ring’s sulfur atoms could participate in hydrogen bonding or metal coordination, a feature absent in simpler propan-1-one derivatives .

Biological Activity

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a thiazepane ring with thiophene moieties, which are often associated with various pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is C12H17NOSC_{12}H_{17}NOS, with a molecular weight of approximately 217.34 g/mol. Its structure includes:

  • A thiazepane ring, which contributes to its biological activity.
  • A thiophene ring, known for enhancing the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazepane and thiophene structures exhibit significant antimicrobial activity. For instance, studies on related thiazepane derivatives have shown effectiveness against Gram-positive bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

Compounds with similar structural motifs have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways involved in cancer cell proliferation. Preliminary data suggest that this compound could interact with cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition

The thiazepane ring in this compound may act as an inhibitor for various enzymes, particularly those involved in metabolic processes. This inhibition can modulate biochemical pathways and has implications for treating metabolic disorders.

Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated the antimicrobial efficacy of thiazepane derivatives, revealing that certain modifications significantly enhanced their activity against resistant bacterial strains. The findings suggest that this compound could be further explored in this context .

Study 2: Anticancer Potential

In a recent investigation involving thiazepane derivatives, researchers found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : The compound may bind to the active sites of specific enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : It could influence key signaling pathways involved in cell growth and apoptosis.

Data Summary

Property Value
Molecular FormulaC12H17NOSC_{12}H_{17}NOS
Molecular Weight217.34 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityCytotoxic to cancer cell lines
Enzyme InhibitionPotential metabolic enzyme inhibitor

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